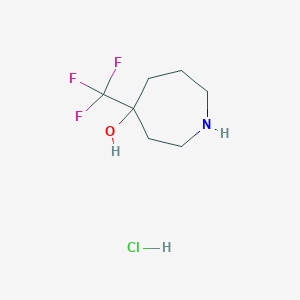

4-(Trifluoromethyl)azepan-4-ol hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)azepan-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZVRWLXSOJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 4-(Trifluoromethyl)azepan-4-ol Hydrochloride: A Practical Guide

Executive Summary & Strategic Value

The azepane (homopiperidine) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in CNS-active agents, protease inhibitors, and GPCR modulators. The introduction of a trifluoromethyl (

This guide details the synthesis of 4-(trifluoromethyl)azepan-4-ol hydrochloride . While simple in connectivity, the synthesis presents specific challenges:

-

Regiocontrol: Ensuring the

adds exclusively to the ketone without enolization side reactions. -

Handling: Managing the moisture sensitivity of the Ruppert-Prakash reagent.

-

Isolation: Efficiently purifying the polar amino-alcohol salt.

Retrosynthetic Analysis

The most robust disconnection relies on the nucleophilic addition of a "trifluoromethyl anion" equivalent to a protected azepan-4-one. This approach avoids the regioselectivity issues inherent in ring-closing metathesis or radical cyclizations for this specific gem-disubstituted pattern.

Figure 1: Retrosynthetic strategy prioritizing the commercially available or accessible azepan-4-one core.

Detailed Synthetic Protocol

Stage 1: Preparation of the Electrophile (N-Boc-azepan-4-one)

Note: If N-Boc-azepan-4-one is commercially sourced, proceed to Stage 2.

For de novo synthesis, the ring expansion of N-Boc-4-piperidone is the standard route.

-

Reagents: N-Boc-4-piperidone, Ethyl diazoacetate (EDA),

. -

Critical Insight: The reaction proceeds via a Schmidt-like rearrangement mechanism. The use of a Lewis acid (

) is safer and more regioselective than thermal rearrangement. -

Caution: EDA is potentially explosive.[1] Reactions should be performed behind a blast shield.

Stage 2: Nucleophilic Trifluoromethylation (The Core Transformation)

This is the critical step. We utilize Trimethyl(trifluoromethyl)silane (

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| N-Boc-azepan-4-one | Substrate | 1.0 | Must be dry (azeotrope with toluene if needed). |

| Reagent | 1.2 - 1.5 | Volatile liquid. Add slowly. | |

| CsF or TBAF | Initiator | 0.1 - 0.2 | Catalytic amount is sufficient. |

| THF (Anhydrous) | Solvent | [0.5 M] | Rigorously dry to prevent protonation of |

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve N-Boc-azepan-4-one (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C .

-

Reagent Addition: Add

(1.2 equiv) via syringe. -

Initiation: Add Cesium Fluoride (CsF, 10 mol%) solid or TBAF (1M in THF) dropwise.

-

Observation: A slight exotherm or gas evolution indicates initiation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the silyl ether intermediate is usually less polar than the ketone).

-

Desilylation (Hydrolysis):

-

The reaction yields the silyl ether: N-Boc-4-(trifluoromethyl)-4-((trimethylsilyl)oxy)azepane.

-

Add 1M HCl (aq) or TBAF solution to the reaction mixture and stir for 1 hour to cleave the O-Si bond.

-

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Flash column chromatography (Hexanes/EtOAc) to isolate N-Boc-4-(trifluoromethyl)azepan-4-ol.

Mechanism of Action:

The reaction does not generate a free, "naked"

Stage 3: Global Deprotection & Salt Formation

To render the final hydrochloride salt, the Boc group is removed under acidic conditions.

-

Dissolution: Dissolve the purified intermediate from Stage 2 in 1,4-Dioxane (or DCM).

-

Acidolysis: Add 4M HCl in Dioxane (5–10 equiv).

-

Note: Avoid aqueous HCl if you want to precipitate the salt directly.

-

-

Monitoring: Stir at room temperature for 2–3 hours.

gas evolution will be observed. -

Isolation:

-

The hydrochloride salt often precipitates from the dioxane solution.

-

Dilute with diethyl ether (

) to maximize precipitation. -

Filter the white solid under nitrogen (the salt may be hygroscopic).

-

Wash with cold ether and dry under high vacuum.

-

Troubleshooting & Critical Process Parameters (CPP)

| Parameter | Issue | Solution |

| Water Content | Low Yield / | The |

| Initiator Stall | Reaction doesn't start | If using dried CsF, it may have low solubility in THF. Add a crown ether (18-crown-6) or switch to TBAF (tetrabutylammonium fluoride) which is soluble. |

| Purification | Streaking on Silica | The intermediate alcohol can H-bond with silica. Add 1% Triethylamine to the eluent during purification of the Boc-protected intermediate. Do not chromatograph the final HCl salt; use recrystallization (MeOH/Et2O). |

Safety & Handling

-

Trimethyl(trifluoromethyl)silane (

): Flammable liquid. Reacts vigorously with water. -

Fluoroform (

): If the reaction is quenched or wet, this gas is generated. It is a greenhouse gas and a simple asphyxiant. Ensure good ventilation.[4] -

Ethyl Diazoacetate (if used): High explosion risk. Never distill to dryness. Use plastic spatulas.

References

-

Ruppert, I., Kinkeldei, K., & Lichtblau, K. (1984). Die ersten CF3-substituierten Chlorsilane. Chemische Berichte. Link

-

Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane. Organic Process Research & Development. Link

-

Wiedeman, P. E., et al. (1990). Ring expansion of N-protected 4-piperidones with ethyl diazoacetate. Journal of Organic Chemistry. Link

-

Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation of Carbonyl Compounds. Tetrahedron. Link

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(Trifluoromethyl)azepan-4-ol hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Characterization in Modern Drug Development

In the landscape of contemporary drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar that dictates its trajectory through the development pipeline. These intrinsic characteristics govern a molecule's interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides an in-depth technical analysis of 4-(Trifluoromethyl)azepan-4-ol hydrochloride, a molecule of significant interest due to its unique structural motifs: a seven-membered azepane ring and a trifluoromethyl group. The trifluoromethyl group is known to modulate properties such as metabolic stability and lipophilicity, making a thorough investigation of this compound's physicochemical profile essential for unlocking its therapeutic potential.[1]

Part 1: Core Molecular Attributes and Identification

Unambiguous identification and structural confirmation are the cornerstones of any rigorous scientific investigation. This section outlines the fundamental identifiers for 4-(Trifluoromethyl)azepan-4-ol hydrochloride.

Chemical Structure and Molecular Formula

The chemical structure reveals a saturated seven-membered nitrogen-containing ring (azepane) substituted at the 4-position with both a hydroxyl group and a trifluoromethyl group. The hydrochloride salt form enhances its aqueous solubility.

Figure 1: Chemical Structure of 4-(Trifluoromethyl)azepan-4-ol hydrochloride A depiction of the core azepane ring with key functional groups.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(Trifluoromethyl)azepan-4-ol hydrochloride |

| CAS Number | 1638764-95-0[2][3][4] |

| Molecular Formula | C₇H₁₃ClF₃NO[2] |

| Molecular Weight | 219.63 g/mol [2][4] |

| Canonical SMILES | C1CC(CCN1)(C(F)(F)F)O.Cl |

Part 2: Elucidation of Key Physicochemical Parameters

A quantitative understanding of a compound's physical and chemical properties is paramount for predicting its behavior in both laboratory and physiological environments.

Physical State and Appearance

At ambient temperature, 4-(Trifluoromethyl)azepan-4-ol hydrochloride is expected to be a solid. A detailed visual inspection should be performed to document its color and crystallinity, as these can be initial indicators of purity.

Melting Point: A Determinant of Purity and Stability

The melting point is a critical physical constant that provides insights into the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Loading: The powdered sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the initial melting to complete liquefaction is recorded.

Solubility Profile: A Predictor of Bioavailability

Solubility is a crucial factor influencing a drug's absorption and distribution. The hydrochloride salt form of this compound suggests good aqueous solubility.

Experimental Workflow: Thermodynamic Solubility Assessment

Figure 2: Workflow for Thermodynamic Solubility Determination A systematic approach to measuring the equilibrium solubility of a compound.

Table 2: Predicted Solubility in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | High | Presence of the hydrochloride salt and hydroxyl group. |

| Phosphate-Buffered Saline (pH 7.4) | High | Expected to be ionized at physiological pH. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

Dissociation Constant (pKa): Understanding Ionization

The pKa value is essential for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. The azepane nitrogen is the primary basic center in this molecule.

Methodology: Potentiometric Titration

Potentiometric titration is a reliable method for determining pKa. A solution of the compound is titrated with a strong acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve.

Part 3: Spectroscopic and Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of 4-(Trifluoromethyl)azepan-4-ol hydrochloride.

Table 3: Key Analytical Techniques for Structural Elucidation

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides a detailed map of the carbon-hydrogen framework. |

| ¹⁹F NMR | Confirms the presence and electronic environment of the trifluoromethyl group. |

| Mass Spectrometry (MS) | Determines the exact molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identifies key functional groups such as O-H (alcohol) and N-H (amine salt). |

Part 4: Stability Profile and Degradation Pathways

Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. The trifluoromethyl group is generally considered to be very stable.[6][7]

Experimental Design: Forced Degradation Studies

Figure 3: Workflow for a Forced Degradation Study A systematic approach to identifying potential degradation pathways.

Part 5: Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 4-(Trifluoromethyl)azepan-4-ol hydrochloride. The outlined experimental protocols and theoretical considerations serve as a robust framework for its characterization. A thorough understanding of these properties is indispensable for its rational development as a potential therapeutic agent. Further studies should focus on obtaining precise experimental data for its solubility, pKa, and stability to build a complete physicochemical profile.

References

-

Aladdin-T1000783. (n.d.). 4-(Trifluoromethyl)azepan-4-ol hydrochloride. Retrieved from Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. website: [Link]

-

A2262349. (n.d.). 4-(Trifluoromethyl)azepan-4-ol hydrochloride. Retrieved from Beijing Xinhengyan Technology Co., Ltd. website: [Link]

-

CAS Common Chemistry. (n.d.). Benzenethiol, 2-amino-4-(trifluoromethyl)-, hydrochloride (1:1). Retrieved from [Link]

- Ghorab, M. M., et al. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 27(19), 6295.

- Hussain, I., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 844.

-

Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)Azepan-4-Ol Hydrochloride | 1638764-95-0 [amp.chemicalbook.com]

- 3. 4-(Trifluoromethyl)azepan-4-ol hydrochloride - CAS:1638764-95-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. 4-(Trifluoromethyl)azepan-4-ol hydrochloride - CAS:1638764-95-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-(Trifluoromethyl)azepan-4-ol hydrochloride CAS number 1638764-95-0

This technical guide provides an in-depth analysis of 4-(Trifluoromethyl)azepan-4-ol hydrochloride , a specialized heterocyclic building block used in modern drug discovery.

Advanced Scaffold for Physicochemical Modulation in Medicinal Chemistry

Executive Summary

4-(Trifluoromethyl)azepan-4-ol hydrochloride (CAS 1638764-95-0 ) is a seven-membered saturated nitrogen heterocycle characterized by a geminal trifluoromethyl-hydroxyl substitution pattern at the C4 position.[1][2] This structural motif serves as a critical bioisostere and physicochemical modulator in the design of central nervous system (CNS) agents and enzyme inhibitors.[3]

By combining the conformational flexibility of the azepane ring with the strong electron-withdrawing and lipophilic nature of the trifluoromethyl group (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | 4-(Trifluoromethyl)azepan-4-ol hydrochloride |

| CAS Number | 1638764-95-0 |

| Molecular Formula | |

| Molecular Weight | 219.63 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in water, DMSO, Methanol |

| pKa (Calculated) | ~9.5 (Amine), ~12.5 (Hydroxyl - inductive effect of |

| H-Bond Donors | 2 (NH, OH) |

| H-Bond Acceptors | 3 (N, O, F interactions) |

Strategic Synthesis: The Ruppert-Prakash Route

While specific industrial batch records are proprietary, the synthesis of tertiary trifluoromethyl alcohols on azepane rings follows a high-fidelity retrosynthetic logic.[3] The industry-standard protocol utilizes the Ruppert-Prakash reagent (

Retrosynthetic Logic

The target molecule is disconnected at the C4 quaternary center.[3] The precursor is N-protected azepan-4-one (typically Boc-protected to prevent side reactions). The trifluoromethyl group is introduced via nucleophilic attack, followed by global deprotection.[3]

Detailed Synthetic Protocol (Reconstructed)

Step 1: Nucleophilic Trifluoromethylation

-

Reagents: tert-Butyl 4-oxoazepane-1-carboxylate, Trimethyl(trifluoromethyl)silane (

), Cesium Fluoride (CsF) or TBAF (catalytic). -

Solvent: Anhydrous THF or Toluene.

-

Conditions:

to Room Temperature (RT), inert atmosphere ( -

Mechanism: Fluoride initiates the reaction by activating

to generate a pentacoordinate silicon species, which transfers the

Step 2: Desilylation & Deprotection [3]

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Process: The intermediate silyl ether is hydrolyzed, and the Boc group is simultaneously cleaved under acidic conditions.[3]

-

Purification: Recrystallization from EtOH/Et2O to yield the pure hydrochloride salt.[3]

Synthesis Workflow Diagram

Figure 1: Standard synthetic workflow for the production of 4-(Trifluoromethyl)azepan-4-ol HCl via nucleophilic trifluoromethylation.

Medicinal Chemistry Applications

The 4-(Trifluoromethyl)azepan-4-ol scaffold is not merely a spacer; it is a functional pharmacophore. Its inclusion in a drug candidate introduces specific electronic and steric perturbations that can drastically improve druggability.

The "Fluorine Effect" on pKa and Lipophilicity

The trifluoromethyl group is highly electronegative.[3][5] When attached to the C4 carbon bearing a hydroxyl group:

-

Acidity Modulation: It lowers the pKa of the adjacent hydroxyl group, making it a better hydrogen bond donor (HBD).[3]

-

Amine Basicity: Through inductive effects (

-bond transmission), it slightly reduces the basicity of the azepane nitrogen, potentially improving blood-brain barrier (BBB) permeability by reducing the percentage of ionized species at physiological pH.[3]

Conformational Restriction & Metabolic Blocking

-

Metabolic Stability: The C4 position of azepanes is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[3] Substituting this position with a

group and a hydroxyl group blocks metabolic soft spots, extending the half-life ( -

Gem-Disubstituted Effect: The bulky

and OH groups create a gem-disubstituted center that restricts the conformational flexibility of the seven-membered ring. This "locking" effect can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.[3]

Strategic Decision Tree

Figure 2: Decision logic for incorporating the 4-(Trifluoromethyl)azepan-4-ol scaffold into lead compounds.

Handling, Stability, and Safety

Storage Protocols[2]

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C .

-

Stability: The

group is chemically inert under standard conditions.[3] The compound is stable against hydrolysis but should be protected from strong oxidizing agents.

Safety Precautions

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[3]

-

In Case of Contact: Flush eyes with water for 15 minutes.[3] If inhaled, move to fresh air.

References

-

Prakash, G. K. S., & Yudin, A. K. (1997).[3] Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786.[3] (Foundational chemistry for TMSCF3 addition).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] (Review of CF3 bioisosterism).

-

Muller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Mechanistic insights on fluorine in drugs).

Sources

An In-depth Technical Guide to the Structure and Conformation of 4-(Trifluoromethyl)azepan-4-ol

Abstract

This technical guide provides a comprehensive analysis of the synthesis, structure, and conformational behavior of 4-(Trifluoromethyl)azepan-4-ol. This molecule is of significant interest to researchers and professionals in drug development due to the presence of the azepane scaffold, a privileged structure in medicinal chemistry, and the trifluoromethyl group, a key substituent for modulating pharmacokinetic and pharmacodynamic properties. In the absence of direct crystallographic data for this specific molecule, this guide synthesizes information from analogous structures and employs fundamental principles of stereoelectronics and conformational analysis to predict its behavior. We will delve into probable synthetic routes, explore the intricacies of its three-dimensional structure using established analytical techniques, and dissect the conformational landscape of the flexible seven-membered azepane ring. This guide aims to be an essential resource for scientists working with trifluoromethylated aza-heterocycles, providing both theoretical understanding and practical insights.

Introduction: The Significance of Trifluoromethylated Azepanes in Medicinal Chemistry

The azepane ring system is a seven-membered nitrogen-containing heterocycle that is a core component of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent flexibility allows it to adopt a variety of conformations, which can be critical for its interaction with biological targets.[2] The introduction of substituents onto the azepane ring can significantly influence its conformational preferences, thereby fine-tuning its pharmacological profile.[3]

The trifluoromethyl (CF₃) group has become a cornerstone in modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's metabolic stability, binding affinity, and bioavailability.[5] When a trifluoromethyl group is placed on a carbon atom also bearing a hydroxyl group, it creates a unique tertiary alcohol with distinct stereoelectronic properties.

4-(Trifluoromethyl)azepan-4-ol combines these two important structural motifs. Understanding its synthesis, stable conformations, and the interplay between the azepane ring and the trifluoromethylated alcohol functionality is crucial for the rational design of novel therapeutics. This guide will provide a detailed exploration of these aspects, offering a predictive framework based on established chemical principles.

Synthetic Strategies for 4-(Trifluoromethyl)azepan-4-ol

A logical synthetic approach would commence with the commercially available or readily synthesized N-protected azepan-4-one. The crucial trifluoromethylation step can be achieved using a nucleophilic trifluoromethylating reagent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.

Below is a detailed, step-by-step hypothetical protocol for the synthesis of 4-(Trifluoromethyl)azepan-4-ol.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)azepan-4-ol

Step 1: N-Protection of Azepan-4-one

-

To a solution of azepan-4-one hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Introduce a protecting group, for example, by adding benzyl chloroformate (CbzCl) or di-tert-butyl dicarbonate (Boc₂O), to protect the nitrogen atom. This prevents side reactions in the subsequent trifluoromethylation step.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and purify the N-protected azepan-4-one by column chromatography.

Step 2: Nucleophilic Trifluoromethylation

-

Dissolve the N-protected azepan-4-one in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture.

-

Initiate the reaction by the dropwise addition of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).

-

Allow the reaction to stir at low temperature and then gradually warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

The choice of deprotection method will depend on the protecting group used in Step 1.

-

For a Cbz group, catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) is a standard method.

-

For a Boc group, treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, is typically employed.

-

-

Following deprotection, a standard aqueous workup and purification by column chromatography or crystallization will yield the final product, 4-(Trifluoromethyl)azepan-4-ol.

Causality Behind Experimental Choices:

-

N-Protection: The nitrogen atom of the azepane ring is nucleophilic and basic. Protection is essential to prevent it from reacting with the electrophilic trifluoromethylating reagent or interfering with the reaction conditions. The choice of protecting group (e.g., Cbz or Boc) depends on the overall synthetic strategy and the molecule's compatibility with the deprotection conditions.

-

Anhydrous and Inert Conditions: The trifluoromethyl anion is highly reactive and sensitive to moisture. Therefore, the reaction must be carried out in an anhydrous solvent under an inert atmosphere to prevent quenching of the reagent.

-

Low Temperature: The nucleophilic addition of the trifluoromethyl group is typically exothermic. Running the reaction at low temperatures helps to control the reaction rate, minimize side reactions, and improve selectivity.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)azepan-4-ol.

Structural Elucidation and Spectroscopic Characterization

The definitive three-dimensional structure of 4-(Trifluoromethyl)azepan-4-ol in the solid state would ideally be determined by single-crystal X-ray diffraction.[6] However, in the absence of such data, a combination of other powerful analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, can provide a wealth of information to confirm its structure and provide insights into its conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For 4-(Trifluoromethyl)azepan-4-ol, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential.

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the azepane ring due to diastereotopicity and spin-spin coupling. The chemical shifts of the protons adjacent to the nitrogen atom would be sensitive to the protonation state of the nitrogen and the solvent. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon atom bearing the trifluoromethyl and hydroxyl groups (C4) would have a characteristic chemical shift and would exhibit coupling to the fluorine atoms of the CF₃ group, appearing as a quartet. The carbons adjacent to the nitrogen (C2 and C7) would also have distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of 4-(Trifluoromethyl)azepan-4-ol and to gain information about its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Hypothetical Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for azepane ring protons; broad singlet for OH proton. |

| ¹³C NMR | Quartet for C4 due to C-F coupling; distinct signals for other ring carbons. |

| ¹⁹F NMR | Singlet for the CF₃ group. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₇H₁₂F₃NO. |

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is significantly more flexible than five- or six-membered rings and can exist in a variety of conformations, with the most common being the chair, boat, and twist-chair forms. The presence of substituents on the ring can create a preference for certain conformations to minimize steric and electronic repulsions.

For 4-(Trifluoromethyl)azepan-4-ol, the bulky trifluoromethyl group and the hydroxyl group at the C4 position will play a dominant role in determining the conformational equilibrium of the azepane ring.

Chair and Twist-Chair Conformations

The two most likely low-energy conformations for the azepane ring in 4-(Trifluoromethyl)azepan-4-ol are the chair and twist-chair conformations. In a chair-like conformation, the substituents can occupy either axial or equatorial positions.

-

Axial vs. Equatorial CF₃ Group: Due to the large size of the trifluoromethyl group, there will be a strong preference for it to occupy an equatorial position to minimize steric interactions with the other ring atoms, particularly the axial hydrogens at the C2 and C6 positions.

-

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the nitrogen atom of the azepane ring. This interaction could stabilize certain conformations where the hydroxyl group and the nitrogen atom are in close proximity.

Computational Modeling

In the absence of experimental data, computational modeling using methods such as Density Functional Theory (DFT) is a powerful tool to predict the relative energies of different conformations and to gain a deeper understanding of the conformational landscape.[7] A computational study of 4-(Trifluoromethyl)azepan-4-ol would involve:

-

Conformational Search: A systematic search for all possible low-energy conformations of the molecule.

-

Geometry Optimization: Optimization of the geometry of each identified conformer to find the local energy minima.

-

Energy Calculation: Calculation of the relative energies of the optimized conformers to determine their populations at a given temperature.

Such a study would likely reveal a complex potential energy surface with several accessible conformations, with the equatorial-CF₃ chair and twist-chair conformers being the most stable.

Diagram of Conformational Equilibrium:

Caption: Conformational equilibrium of the 4-(Trifluoromethyl)azepan-4-ol ring.

Potential Applications in Drug Discovery

The unique structural features of 4-(Trifluoromethyl)azepan-4-ol make it an attractive scaffold for the development of new therapeutic agents. The azepane core provides a three-dimensional framework that can be further functionalized to interact with specific biological targets. The trifluoromethyl group can enhance metabolic stability and membrane permeability, while the hydroxyl group provides a handle for further chemical modification or can participate in hydrogen bonding interactions with a target protein.

Given the prevalence of the azepane motif in centrally acting agents, derivatives of 4-(Trifluoromethyl)azepan-4-ol could be explored for their potential in treating neurological and psychiatric disorders. Furthermore, the diverse biological activities of other substituted azepanes suggest that this scaffold could be a starting point for developing agents for a wide range of therapeutic areas.

Conclusion

4-(Trifluoromethyl)azepan-4-ol is a fascinating molecule at the intersection of aza-heterocyclic chemistry and fluorine chemistry. While direct experimental data on its structure and conformation are currently limited, this in-depth technical guide has provided a robust framework for understanding its key properties. Through an analysis of probable synthetic routes, a discussion of expected spectroscopic features, and a predictive exploration of its conformational landscape, we have laid the groundwork for future experimental and computational investigations. The insights presented here will be invaluable for researchers and scientists in drug development who are interested in harnessing the potential of trifluoromethylated azepanes for the creation of novel and effective medicines.

References

-

Deschamps, J. R. (2005). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 12(1), 1-2. Available at: [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(22), 7769. Available at: [Link]

-

PubChem. (n.d.). Azepan-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., ... & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

-

Kuhak, I., & Gouverneur, V. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 19(31), 6775-6779. Available at: [Link]

-

Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S., & Surya Prakash, G. K. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(42), 15132–15133. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]

-

Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S., & Surya Prakash, G. K. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 131(42), 15132–15133. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethyl tertiary alcohols from α‐(trifluoromethyl)styrenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. Retrieved from [Link]

-

Hassan, N. A., & El-Hashash, M. A. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

-

ChemistryViews. (2023, March 24). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Retrieved from [Link]

-

O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1708–1718. Available at: [Link]

-

Nguyen, T. T. H., Tran, T. T., Le, T. H., & Nam, P. C. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. International Journal of Molecular Sciences, 24(14), 11624. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-free synthesis of quaternary α-hydroxy α-trifluoromethyl diazenes: the key step of a nucleophilic formylation strategy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

ACS Publications. (2022, March 16). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

-

Baran Lab. (n.d.). Stereoelectronic Effects_Chong_2024. Retrieved from [Link]

-

Ghamkhari, Z., & Zare, A. (2021). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Molecules, 26(11), 3185. Available at: [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]

-

Jasiński, M., & Kaźmierczak-Barańska, J. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116664. Available at: [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-(Trifluoromethyl)azepan-4-ol Hydrochloride: An Interpretive and Predictive Analysis

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 4-(Trifluoromethyl)azepan-4-ol hydrochloride (CAS No. 1638764-95-0). In the absence of publicly available reference spectra for this specific molecule, this document serves as a predictive and interpretive resource for researchers, analytical chemists, and drug development professionals. By leveraging established spectroscopic principles and data from structurally analogous compounds, we present a detailed forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theory, a standardized experimental protocol, and a thorough interpretation of the predicted spectral features, designed to aid in the structural verification and quality control of this important fluorinated azaheterocycle.

Introduction: The Significance of Spectroscopic Characterization

4-(Trifluoromethyl)azepan-4-ol hydrochloride is a saturated seven-membered heterocyclic compound featuring a tertiary alcohol and a trifluoromethyl group at the C4 position. The incorporation of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The azepane scaffold is also a key structural motif in various biologically active molecules.

Accurate structural elucidation and purity assessment are paramount in chemical research and pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule's structure. This guide offers a robust, predictive framework for these spectroscopic signatures, enabling scientists to:

-

Confirm the identity and structural integrity of synthesized 4-(Trifluoromethyl)azepan-4-ol hydrochloride.

-

Identify potential impurities or side products.

-

Establish a baseline for quality control and batch-to-batch consistency.

The predictions and interpretations herein are grounded in fundamental principles and data from analogous structures, including azepanes, piperidines, and trifluoromethylated alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-(Trifluoromethyl)azepan-4-ol hydrochloride, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for full characterization.

Foundational Principles for NMR Analysis

-

¹H NMR: The protonated nitrogen of the azepane ring will cause significant deshielding (a downfield shift) of the adjacent methylene protons at C2 and C7. The remaining ring protons will appear as complex, overlapping multiplets in the aliphatic region. The hydroxyl (-OH) and amine (-NH₂⁺-) protons are expected to be broad and may exchange with each other and with trace water in the solvent.

-

¹³C NMR: The carbon spectrum will be defined by several key features. The quaternary carbon at C4, bonded to both an -OH and a -CF₃ group, will be significantly deshielded. The trifluoromethyl carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[1] The carbons adjacent to the nitrogen (C2 and C7) will also be shifted downfield.

-

¹⁹F NMR: The three chemically equivalent fluorine atoms of the CF₃ group are expected to produce a single sharp resonance (a singlet) in the proton-decoupled spectrum. Its chemical shift is characteristic of a CF₃ group attached to a quaternary carbon, typically in the range of -70 to -85 ppm relative to CFCl₃.[2]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(Trifluoromethyl)azepan-4-ol hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Deuterated methanol (CD₃OD) is also an option, though it will cause the exchange and disappearance of the -OH and -NH₂⁺ signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

-

To confirm the identity of exchangeable protons (-OH, -NH₂⁺), add a drop of D₂O to the NMR tube and re-acquire the spectrum; these peaks should diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans (or more, as the quaternary C4 and the CF₃ carbon signals may be weak), relaxation delay of 2 seconds, spectral width of 0-220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2 seconds, spectral width covering approximately -50 to -100 ppm.

-

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 4-(Trifluoromethyl)azepan-4-ol hydrochloride (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Coupling |

| NH₂⁺ | 9.0 - 9.5 (broad s) | - | Exchangeable proton |

| OH | 5.0 - 5.5 (broad s) | - | Exchangeable proton |

| C2-H₂, C7-H₂ | 3.1 - 3.4 (m) | ~45-50 | Protons adjacent to N⁺H₂ |

| C3-H₂, C5-H₂ | 1.9 - 2.2 (m) | ~35-40 | Protons β to C4 |

| C6-H₂ | 1.6 - 1.9 (m) | ~25-30 | Protons γ to N⁺H₂ |

| C4 | - | ~75-80 (q, ²JCF ≈ 25-30 Hz) | Quaternary carbinol C |

| CF₃ | - | ~125 (q, ¹JCF ≈ 285 Hz) | Trifluoromethyl C |

| ¹⁹F NMR | |||

| CF₃ | ~ -80 (s) | - | Trifluoromethyl F |

Interpretation:

-

The protons on C2 and C7 are expected furthest downfield in the aliphatic region due to the inductive effect of the ammonium cation.

-

The protons on C3 and C5 will be slightly deshielded by proximity to the electronegative C4 substituents.

-

The ¹³C signal for C4 is split into a quartet by coupling to the three fluorine atoms (²JCF). Similarly, the CF₃ carbon signal is split by one-bond coupling (¹JCF).[3]

-

The single peak in the ¹⁹F NMR confirms the presence of one type of CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

Foundational Principles for IR Analysis

The IR spectrum of 4-(Trifluoromethyl)azepan-4-ol hydrochloride will be dominated by several key absorptions:

-

O-H Stretch: A very broad and strong band from the tertiary alcohol, typically centered around 3400-3200 cm⁻¹.

-

N-H⁺ Stretch: The ammonium salt will exhibit broad absorption bands in the 3000-2400 cm⁻¹ region. These often appear as multiple, somewhat resolved peaks superimposed on the broader O-H stretch.[4]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

N-H⁺ Bend: A characteristic bending vibration for the -NH₂⁺- group is expected around 1620-1560 cm⁻¹.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality transmission or attenuated total reflectance (ATR) IR spectrum.

Methodology (ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid 4-(Trifluoromethyl)azepan-4-ol hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Process the resulting spectrum for baseline correction if necessary.

Predicted IR Data and Interpretation

Table 2: Predicted Characteristic IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol (H-bonded) |

| 3000 - 2400 | Strong, Broad | N-H⁺ Stretch | Amine Hydrochloride |

| 2950 - 2850 | Medium | C-H Stretch | Alkane (CH₂) |

| ~1600 | Medium | N-H⁺ Asymmetric Bend | Amine Hydrochloride |

| ~1465 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1200 - 1000 | Very Strong | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (CF₃) |

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |

The most telling feature of the IR spectrum will be the extremely broad absorption spanning from ~3400 cm⁻¹ down to ~2400 cm⁻¹, which represents the overlapping O-H and N-H⁺ stretching vibrations. The presence of very strong, sharp bands in the 1200-1000 cm⁻¹ region is a definitive indicator of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Foundational Principles for MS Analysis

For 4-(Trifluoromethyl)azepan-4-ol hydrochloride, the free base (M) has a molecular weight of 183.17 g/mol . The molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺) is expected. Key fragmentation pathways for cyclic amines and alcohols include:

-

Nitrogen Rule: The free base has one nitrogen atom, so its molecular ion will have an odd nominal mass (183), which is a useful diagnostic tool.[5]

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen.[6] This results in the formation of a stable, resonance-stabilized iminium ion. For the azepane ring, this would involve the loss of an alkyl radical.

-

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment with a mass of [M-18]⁺˙.[7]

-

Loss of CF₃ or related fragments: The trifluoromethyl group can be lost as a ·CF₃ radical (mass 69) or be involved in rearrangements.

Experimental Protocol: MS Data Acquisition

Objective: To obtain an electrospray ionization (ESI) mass spectrum to confirm the molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule of the free base, [M+H]⁺.

-

Fragmentation (MS/MS): If the instrument has MS/MS capability, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation

Table 3: Predicted Key Ions in the ESI-Mass Spectrum

| Predicted m/z | Ion Formula | Description |

| 184 | [C₇H₁₂F₃NO + H]⁺ | Protonated molecule ([M+H]⁺) of the free base |

| 166 | [C₇H₁₂F₃N]⁺ | Loss of water (-H₂O) |

| 156 | [C₅H₈F₃NO]⁺ | Alpha-cleavage with loss of ethylene (C₂H₄) |

| 142 | [C₄H₆F₃NO]⁺ | Alpha-cleavage with loss of propene (C₃H₆) |

| 114 | [C₄H₆F₃N]⁺ | Loss of H₂O and C₂H₄ |

Interpretation:

-

The primary ion observed in ESI+ mode will be the protonated free base at m/z 184.

-

The most significant fragmentation pathways initiated by collision-induced dissociation (CID) are predicted to be the loss of water (a neutral loss of 18 Da) and alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the azepane ring and subsequent loss of neutral alkene fragments.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 4-(Trifluoromethyl)azepan-4-ol hydrochloride. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed in this document establish a robust analytical framework for scientists working with this compound. By understanding these key spectroscopic signatures, researchers can confidently verify the structure, assess the purity, and ensure the quality of this valuable fluorinated building block in their research and development endeavors.

References

-

Butts, C. P., & Jones, C. D. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Containing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1576–1585. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]

-

SpectraBase. (n.d.). 1H-Azepine. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. (2023). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

- Houben-Weyl Methods of Organic Chemistry, Volume E 9b/Part 1: Azepines. (1997). Georg Thieme Verlag.

-

JoVE. (2023). Mass Spectrometry: Amine Fragmentation. [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

-

Stevens, R. C., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 51(4), 329–341. [Link]

-

Abraham, R. J., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (13), 1520-1526. [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]

-

SlideShare. (n.d.). The features of IR spectrum. [Link]

-

Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

ResearchGate. (2023). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

-

Martínez-Mayorga, K., et al. (2004). The Conformational Behavior of Novel Glycosidase Inhibitors with Substituted Azepan Structures: An NMR and Modeling Study. European Journal of Organic Chemistry, 2004(20), 4119–4129. [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

JoVE. (2023). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

JoVE. (2023). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. (n.d.). 4-Fluoro-4-(methoxymethyl)piperidine Hydrochloride. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Solubility Profiling of 4-(Trifluoromethyl)azepan-4-ol Hydrochloride

This technical guide details the solubility profile, physicochemical behavior, and experimental handling of 4-(Trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1638764-95-0).

This document is structured for researchers requiring precise solvent selection for synthesis, purification (recrystallization), and formulation. It synthesizes chemical principles with practical laboratory protocols.

Executive Summary & Compound Identity

4-(Trifluoromethyl)azepan-4-ol hydrochloride is a specialized building block featuring a 7-membered azepane ring, a tertiary alcohol, and a trifluoromethyl group.[1][2] The hydrochloride salt form drastically alters its solubility landscape compared to the free base, creating a "tug-of-war" between the ionic ammonium center and the lipophilic trifluoromethyl moiety.

-

Molecular Formula: C

H -

Molecular Weight: 219.63 g/mol [2]

-

Key Functional Motifs:

-

Secondary Amine HCl: High polarity, ionic lattice interactions.

-

Trifluoromethyl (-CF

): High lipophilicity, electron-withdrawing. -

Tertiary Hydroxyl (-OH): Hydrogen bond donor/acceptor.

-

Physicochemical Mechanics: The Solubility "Tug-of-War"

Understanding the solubility of this compound requires analyzing the competition between Lattice Energy and Solvation Energy .

The Ionic Lattice vs. The Lipophilic Tail

The hydrochloride salt forms a stable crystal lattice held together by strong ionic interactions between the protonated azepanium cation and the chloride anion.

-

To dissolve: The solvent must overcome this lattice energy.

-

The Challenge: While the ionic head prefers water/methanol, the bulky -CF

group and the 7-membered hydrophobic ring resist solvation in highly polar media, though the salt effect usually dominates.

Solvent Interaction Mechanism

| Solvent Class | Interaction Type | Predicted Outcome |

| Protic Polar (Water, MeOH) | Ion-dipole & H-bonding | High Solubility. Solvates the Cl |

| Aprotic Polar (DMSO, DMF) | High dielectric constant | High Solubility. Disrupts ionic lattice; excellent for stock solutions. |

| Chlorinated (DCM, Chloroform) | Weak dipole | Moderate/Low. May dissolve the free base well, but the HCl salt often shows limited solubility unless mixed with MeOH. |

| Ethers/Hydrocarbons (Et | Van der Waals only | Insoluble (Anti-solvent). Cannot overcome the ionic lattice energy. Used for precipitation.[4][5][6] |

Solubility Landscape & Solvent Selection

Note: Values below represent a solubility tier system based on structural analogs (trifluoromethyl amines) and general amine-salt behavior. Empirical validation is required for precise g/L measurements.

Table 1: Solubility Tier Classification

| Solvent | Solubility Tier | Primary Application |

| Water | High (>50 mg/mL) | Aqueous workup, biological assays. |

| Methanol (MeOH) | High (>50 mg/mL) | Dissolution, transfer, LC-MS injection. |

| Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Stock solutions, biological screening. |

| Ethanol (EtOH) | Moderate-High | Recrystallization (often with anti-solvent).[4] |

| Isopropanol (IPA) | Moderate | Recrystallization target. (Solubility often increases drastically with heat). |

| Dichloromethane (DCM) | Low-Moderate | Extraction (requires salt break to free base). |

| Ethyl Acetate (EtOAc) | Low | Anti-solvent / Washing impurities.[4] |

| Diethyl Ether / Hexanes | Negligible | Precipitation of the HCl salt. |

Critical Insight: The "Oiling Out" Phenomenon

Trifluoromethylated amine salts are prone to "oiling out" (forming a second liquid phase rather than crystallizing) during recrystallization in water/alcohol mixtures.

-

Prevention: Use a slow cooling ramp and seed crystals.

-

Recommended Solvent System: IPA (Hot)

Cool

Experimental Protocol: The Solubility Screen

Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates. Use this self-validating protocol.

Visual Solubility Limit Test (Step-by-Step)

Objective: Determine approximate solubility range (mg/mL).

-

Preparation: Weigh 10 mg of 4-(Trifluoromethyl)azepan-4-ol HCl into a clear HPLC vial.

-

Addition: Add solvent in 100

L increments. -

Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is permitted to break crystal aggregates.

-

Observation:

-

Calculation:

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on experimental intent.

Advanced Application: Salt Break & Extraction

In many synthesis workflows, the HCl salt must be converted to the free base to enable solubility in non-polar organic solvents (DCM, Toluene) for coupling reactions.

The "Salt Break" Protocol

-

Dissolution: Dissolve the HCl salt in minimal Water (or 1:1 Water/MeOH).

-

Basification: Slowly add sat. NaHCO

or 1M NaOH until pH > 10.-

Observation: The solution will turn cloudy as the free base (lipophilic) precipitates.

-

-

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: The -CF

group increases lipophilicity, making extraction into DCM highly efficient compared to non-fluorinated analogs.

-

-

Drying: Dry organic layer over Na

SO

Recrystallization Workflow (Purification)

If the compound contains impurities, recrystallization is preferred over chromatography for salts.

Caption: Optimized recrystallization workflow for trifluoromethyl-amine salts.

References

-

ChemicalBook. (2024). 4-(Trifluoromethyl)azepan-4-ol hydrochloride Product Properties & CAS 1638764-95-0. Link

-

BLD Pharm. (2024). Product Analysis: 4-(Trifluoromethyl)azepan-4-ol. Link

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on Amine HCl salt solubility mechanics).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Intervention. Journal of Medicinal Chemistry. (Reference for lipophilicity of CF3 groups).

Sources

- 1. 4-(Trifluoromethyl)Azepan-4-Ol Hydrochloride | 1638764-95-0 [amp.chemicalbook.com]

- 2. 4-(Trifluoromethyl)azepan-4-ol hydrochloride - CAS:1638764-95-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 4-(Trifluoromethyl)azepan-4-ol hydrochloride - CAS:1638764-95-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Trifluoromethylated Azepane Derivatives

This guide provides an in-depth exploration of the potential biological targets of trifluoromethylated azepane derivatives, a class of compounds demonstrating significant promise in modern drug discovery. The unique combination of the seven-membered azepane ring and the trifluoromethyl group confers advantageous physicochemical properties, including enhanced metabolic stability and target-binding affinity, making these derivatives attractive candidates for therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key biological targets, detailed experimental protocols for their validation, and insights into the underlying mechanisms of action.

The Strategic Advantage of the Trifluoromethylated Azepane Scaffold

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, provides a flexible yet constrained three-dimensional structure that can effectively probe the binding sites of various biological targets.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[2] The incorporation of a trifluoromethyl (CF3) group further enhances the therapeutic potential of these molecules. The high electronegativity and metabolic stability of the CF3 group can significantly improve a compound's pharmacokinetic profile and binding affinity to its target protein.[3]

Key Biological Targets and Their Therapeutic Implications

Trifluoromethylated azepane derivatives have been investigated for their activity against several important classes of biological targets. This section will delve into three prominent examples: protein kinases, voltage-gated ion channels, and protein tyrosine phosphatases.

Protein Kinases: Targeting the Messengers of Cell Signaling

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.

The ERK/MAPK signaling pathway is a central regulator of cell proliferation and is often hyperactivated in cancer.[5][6] Direct inhibition of ERK1/2 is a promising therapeutic strategy, especially in tumors that have developed resistance to upstream inhibitors like RAF and MEK inhibitors.[1]

Mechanism of Action: Trifluoromethylated azepane derivatives can be designed to act as ATP-competitive inhibitors of ERK1/2, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Supporting Evidence: While direct studies on trifluoromethylated azepane derivatives as ERK inhibitors are emerging, the broader class of azepine-containing compounds has shown potent inhibitory activity against ERK2.[7] The trifluoromethyl group is expected to enhance both the potency and metabolic stability of these inhibitors.

Signaling Pathway Diagram: ERK/MAPK Pathway

Caption: Inhibition of the ERK/MAPK signaling pathway by a trifluoromethylated azepane derivative.

Voltage-Gated Ion Channels: Regulating Neuronal Excitability

Voltage-gated ion channels are critical for the generation and propagation of electrical signals in neurons.[2] Modulators of these channels have therapeutic potential in a range of neurological and psychiatric disorders.

Neuronal Kv7 channels, particularly the heteromeric Kv7.2/7.3 channels, are responsible for the M-current, a sub-threshold potassium current that stabilizes the neuronal resting membrane potential and dampens repetitive firing.[2][8] Positive modulators (openers) of these channels can reduce neuronal hyperexcitability, making them valuable targets for the treatment of epilepsy and neuropathic pain.

Mechanism of Action: Trifluoromethylated azepane derivatives can act as positive allosteric modulators of Kv7.2/7.3 channels. By binding to a site distinct from the ion pore, they can enhance channel opening, leading to an increase in potassium efflux and hyperpolarization of the neuronal membrane. This makes it more difficult for the neuron to reach the threshold for action potential firing.

Supporting Evidence: A patent application has described novel compounds, some with structural similarities to azepanes, as modulators of Kv7.2/7.3 channels with EC50 values in the low micromolar range.[9][10] The inclusion of a trifluoromethyl group could further improve the potency and pharmacokinetic properties of these modulators.

Signaling Pathway Diagram: Kv7 Channel Modulation in a Neuron

Caption: Positive modulation of Kv7.2/7.3 channels by a trifluoromethylated azepane derivative leading to reduced neuronal excitability.

Protein Tyrosine Phosphatases: Key Regulators of Immune Responses

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, playing a critical role in regulating cellular signaling.

PTPN1 (also known as PTP1B) and PTPN2 have been identified as key negative regulators of anti-tumor immunity.[3][11] Inhibition of these phosphatases can enhance the sensitivity of cancer cells to immune-mediated killing and boost the efficacy of immune checkpoint blockade therapies.[12][13]

Mechanism of Action: Trifluoromethylated azepane derivatives can be developed as inhibitors of PTPN1 and PTPN2. By blocking the activity of these phosphatases, the phosphorylation of key signaling proteins, such as STAT1, is increased.[3] This leads to an upregulation of interferon-gamma (IFNγ) signaling, which in turn enhances antigen presentation by tumor cells and promotes their recognition and elimination by cytotoxic T cells.[14][15]

Supporting Evidence: Recent research has focused on the synthesis and structure-activity relationship of azepane-containing derivatives as PTPN1/PTPN2 inhibitors.[16] The unique properties of the trifluoromethyl group could be leveraged to develop potent and selective inhibitors in this class.

Signaling Pathway Diagram: PTPN2 Inhibition in a Cancer Cell

Caption: Inhibition of PTPN2 by a trifluoromethylated azepane derivative enhances IFNγ signaling in a cancer cell.

Experimental Workflows for Target Validation

Validating the interaction of trifluoromethylated azepane derivatives with their putative targets requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models.

In Vitro Biochemical Assays

These assays provide the initial assessment of a compound's direct interaction with the purified target protein.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

-

Dilute recombinant active ERK2 enzyme and a suitable substrate (e.g., myelin basic protein or a specific peptide) in kinase buffer.

-

Prepare a solution of ATP at a concentration close to its Km for the kinase.

-

Prepare serial dilutions of the trifluoromethylated azepane derivative in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound or vehicle (DMSO) to each well.

-

Add 25 µL of the ERK2 enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the ATP/substrate solution.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify substrate phosphorylation using a suitable method, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.[17]

-

Fluorescence-based assay: Using a phospho-specific antibody in an ELISA or HTRF® format.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Principle: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the channel in response to voltage changes and the effect of the test compound.

Protocol:

-

Cell Culture:

-

Use a stable cell line (e.g., HEK293 or CHO) expressing recombinant human Kv7.2 and Kv7.3 channels.

-

-

Patch-Clamp Recording:

-

Prepare intracellular solution (e.g., containing KCl, EGTA, HEPES) and extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit Kv7.2/7.3 currents (e.g., hold at -80 mV and apply depolarizing steps).

-

Record baseline currents.

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the trifluoromethylated azepane derivative at various concentrations.

-

Record the currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the change in current amplitude or the shift in the voltage-dependence of activation.

-

Calculate the percentage of current enhancement or inhibition.

-

Determine the EC50 or IC50 value from the dose-response curve.

-

Cell-Based Assays

These assays assess the activity of the compounds in a more physiologically relevant context.

Principle: This assay measures the phosphorylation status of ERK in cells treated with the test compound, providing a direct readout of target engagement and downstream signaling inhibition.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., A375 melanoma, which has a BRAF mutation and thus a constitutively active ERK pathway).

-

Treat the cells with various concentrations of the trifluoromethylated azepane derivative for a specified time (e.g., 1-24 hours).

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

Principle: This assay determines the effect of the test compound on the proliferation and survival of cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the trifluoromethylated azepane derivative.

-

-

Incubation:

-

Incubate the cells for 48-72 hours.

-

-

Viability Measurement:

-

Use a suitable method to measure cell viability, such as:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® assay: Measures ATP levels, which correlate with cell viability.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

In Vivo Models

In vivo studies are essential for evaluating the efficacy and pharmacokinetic properties of the lead compounds in a whole-animal system.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is evaluated.[20][21]

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., A375) into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer the trifluoromethylated azepane derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Administer the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-